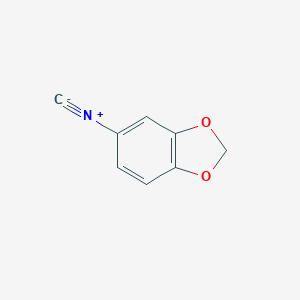

5-isocyano-2H-1,3-benzodioxole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Isocyano-2H-1,3-benzodioxole is a derivative of isocyanide, a functional group known for its reactivity and utility in multicomponent reactions. This compound is a versatile building block in organic synthesis, enabling the construction of various heterocyclic compounds. It has a molecular formula of C8H5NO2 and a molecular weight of 147.13 g/mol .

Mechanism of Action

Target of Action

The primary target of 5-isocyano-2H-1,3-benzodioxole is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .

Mode of Action

This compound, as a derivative of 1,3-benzodioxole, acts as an agonist to the auxin receptor TIR1 . It enhances root-related signaling responses, promoting root growth in plants . The compound’s interaction with TIR1 significantly enhances auxin response reporter’s transcriptional activity .

Biochemical Pathways

The compound affects the auxin signaling pathway, which is a key biochemical pathway in plants . By acting as an agonist to the auxin receptor TIR1, it enhances root-related signaling responses . This leads to the down-regulation of root growth-inhibiting genes, promoting root growth .

Result of Action

The primary result of the action of this compound is the promotion of root growth in plants . By acting as an agonist to the auxin receptor TIR1, it enhances root-related signaling responses . This leads to a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa .

Biochemical Analysis

Biochemical Properties

Benzodioxole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are important for various biological responses .

Cellular Effects

Benzodioxole derivatives have shown cytotoxic activity against cervical carcinoma cells (HeLa) in vitro .

Molecular Mechanism

Benzodioxole derivatives have been shown to inhibit COX enzymes, which catalyze the biosynthesis of prostaglandin H2 from arachidonic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isocyano-2H-1,3-benzodioxole typically involves the reaction of catechol with disubstituted halomethanes. This process can be catalyzed by HY zeolite, which has been shown to be an efficient catalyst for the acetalization and ketalization of various aldehydes and ketones with catechol . The best reaction conditions include a molar ratio of catechol to aldehydes or ketones of 1:1.4, a catalyst amount of 3.5 g/l mol catechol, and a reaction time of 5 hours .

Industrial Production Methods

In industrial settings, the continuous acylation of 1,3-benzodioxole can be achieved using a recyclable heterogeneous substoichiometric catalyst. This method offers high conversion rates and selectivity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Isocyano-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

5-Isocyano-2H-1,3-benzodioxole has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: It has been studied for its potential as an auxin receptor agonist and root growth promoter in plants.

Medicine: It has been evaluated for its potential as a cyclooxygenase (COX) inhibitor and cytotoxic agent.

Industry: It is used in the production of bioactive molecules, natural products, cosmetics, pharmaceuticals, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-isocyano-2H-1,3-benzodioxole include:

1,3-Benzodioxole: A benzene derivative and heterocyclic compound containing the methylenedioxy functional group.

5-(Isocyanatomethyl)-2H-1,3-benzodioxole: Another derivative of isocyanide with similar reactivity and utility in organic synthesis.

Uniqueness

What sets this compound apart from these similar compounds is its specific isocyanide functional group, which imparts unique reactivity and versatility in multicomponent reactions. This makes it a valuable building block in the synthesis of complex heterocyclic compounds.

Biological Activity

5-Isocyano-2H-1,3-benzodioxole (CAS No. 165459-70-1) is a compound of significant interest in various fields of biological and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound has a molecular formula of C8H5NO2 and a molecular weight of 147.13 g/mol. The compound features an isocyanide functional group, which is known for its reactivity in organic synthesis and its role in the formation of heterocyclic compounds.

Target Receptors:

The primary biological target for this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth regulation by mediating auxin signaling pathways.

Mode of Action:

As an agonist to the TIR1 receptor, this compound promotes root growth in plants. This action is particularly beneficial for enhancing plant development and can influence agricultural productivity.

Inhibition of COX Enzymes:

Research indicates that benzodioxole derivatives, including this compound, exhibit inhibitory effects on cyclooxygenase (COX) enzymes. These enzymes are critical in the biosynthesis of prostaglandins, which are involved in inflammation and pain responses.

Cytotoxic Activity:

In vitro studies have demonstrated that this compound possesses cytotoxic activity against cervical carcinoma cells (HeLa). The mechanism involves the inhibition of COX enzymes, leading to reduced cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Auxin Receptor Agonist | Promotes root growth in plants | |

| COX Inhibition | Reduces inflammation by inhibiting COX enzymes | |

| Cytotoxicity | Induces cell death in HeLa cells |

Case Studies

Case Study 1: Plant Growth Promotion

A study focused on the application of this compound in agricultural settings demonstrated significant increases in root biomass when applied to various plant species. The results indicated that the compound could serve as a natural growth promoter, enhancing nutrient uptake and overall plant health.

Case Study 2: Anticancer Potential

In another study assessing the anticancer properties of benzodioxole derivatives, this compound was tested against multiple cancer cell lines. The findings revealed that it effectively inhibited cell growth at micromolar concentrations, suggesting potential as a therapeutic agent for cancer treatment .

Synthetic Routes

The synthesis of this compound typically involves reactions between catechol and halomethanes under specific catalytic conditions. Efficient synthetic methods have been developed to facilitate large-scale production while maintaining high purity levels.

Properties

IUPAC Name |

5-isocyano-1,3-benzodioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKXVUFHYLHUEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.